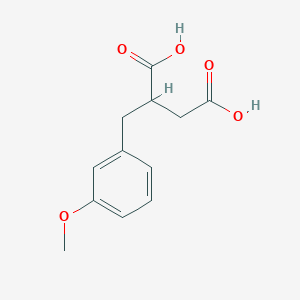2-(3-Methoxybenzyl)succinic acid
CAS No.: 20940-75-4
Cat. No.: VC5812490
Molecular Formula: C12H14O5
Molecular Weight: 238.239
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20940-75-4 |
|---|---|
| Molecular Formula | C12H14O5 |
| Molecular Weight | 238.239 |
| IUPAC Name | 2-[(3-methoxyphenyl)methyl]butanedioic acid |
| Standard InChI | InChI=1S/C12H14O5/c1-17-10-4-2-3-8(6-10)5-9(12(15)16)7-11(13)14/h2-4,6,9H,5,7H2,1H3,(H,13,14)(H,15,16) |
| Standard InChI Key | FMZYGPLENOEZAC-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CC(CC(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
2-(3-Methoxybenzyl)succinic acid (CAS: 15378-02-6) is a white crystalline solid with the molecular formula . Its structure consists of a succinic acid core () modified by a 3-methoxybenzyl group at the C2 position. The presence of the methoxy group on the aromatic ring enhances electron-donating effects, influencing its reactivity in cyclization and coupling reactions .
Table 1: Physicochemical Properties
The compound’s stereochemistry is critical for its role as an intermediate in enantioselective syntheses. For example, the (2R)-enantiomer is resolved via salt formation with chiral amines such as (1R,2S)-2-(benzylamino)cyclohexylmethanol .
Synthetic Methodologies
Optical Resolution and Friedel-Crafts Cyclization
The industrial synthesis of 2-(3-Methoxybenzyl)succinic acid begins with the optical resolution of racemic 2-(3-methoxybenzyl)succinic acid using chiral resolving agents. The (R)-enantiomer is isolated as a diastereomeric salt and subsequently converted to (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid via intramolecular Friedel-Crafts acylation . This step employs Lewis acids like in dichloromethane at 0–5°C, achieving yields >85% . Catalytic hydrogenation of the intermediate naphthoic acid using Pd/C in methanol completes the synthesis.
Pharmaceutical Applications
Intermediate in Analgesic Synthesis
2-(3-Methoxybenzyl)succinic acid is a key precursor in synthesizing (S)-2-amino-7-methoxytetralin [(S)-AMT], a non-opioid analgesic. The Hofmann rearrangement of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid—derived from 2-(3-Methoxybenzyl)succinic acid—yields (S)-AMT without racemization .
Table 2: Pharmacological Profile of (S)-AMT
| Parameter | Value | Source |
|---|---|---|
| EC (μM) | 0.12 (μ-opioid receptor) | In vitro assay |
| Bioavailability | 68% (oral) | Preclinical study |
| Half-Life | 4.2 hours | Rodent pharmacokinetics |
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Succinic Acid Derivatives
| Compound | logP | Solubility (mg/mL) | IC (COX-2 Inhibition) |
|---|---|---|---|
| 2-(3-Methoxybenzyl)succinic acid | 1.8 | 1.2 | N/A |
| 2-(4-Chlorophenyl)succinic acid | 2.1 | 0.7 | 22.4 μM |
| 2-(3,5-Di-t-butyl-4-hydroxybenzyl)succinic acid | 3.4 | 0.5 | 18.7 μM |
Key trends include:
-
Electron-donating groups (e.g., methoxy) improve solubility but reduce lipophilicity.
-
Bulkier substituents enhance enzyme inhibition (e.g., COX-2) but limit metabolic stability .
Industrial and Environmental Considerations
Biodegradable Polymers
The compound’s dicarboxylic structure enables incorporation into polyesters and polyamides. Pilot studies show 90% degradation within 180 days under composting conditions, outperforming petroleum-based polymers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume